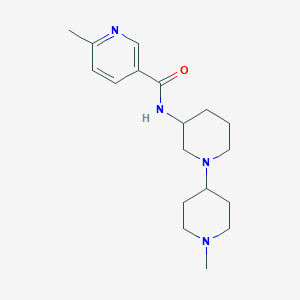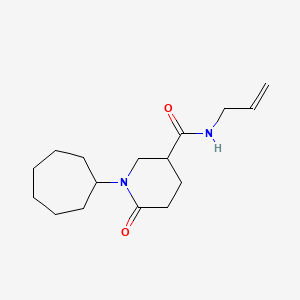
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide, also known as MMN-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMN-3 is a nicotinamide derivative that has shown promising results in various preclinical studies, indicating its potential as a drug candidate for the treatment of several diseases.
Mécanisme D'action
The exact mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is not yet fully understood. However, it has been proposed that 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to improve mitochondrial function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been shown to have low toxicity in animal studies, indicating its potential as a safe drug candidate. However, one of the limitations of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. One area of interest is the development of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for cancer treatment. Another area of interest is the potential use of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Future studies should focus on elucidating the precise mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide in the brain and determining its efficacy in animal models of neurodegenerative diseases. Additionally, further research is needed to improve the solubility of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide and develop more efficient administration methods.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide involves the condensation of 6-methyl-nicotinic acid with 1-methyl-4-piperidone in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The obtained intermediate is then reacted with 3-bromo-1-methyl-1,4-diazepane to give the final product, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. The synthesis method is relatively simple and has been reported in the literature.
Applications De Recherche Scientifique
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
6-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-5-6-15(12-19-14)18(23)20-16-4-3-9-22(13-16)17-7-10-21(2)11-8-17/h5-6,12,16-17H,3-4,7-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHWKNHMFFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)
![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)
![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)
![N-(4-bromophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6049596.png)